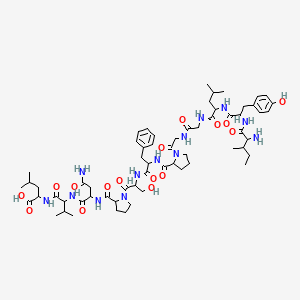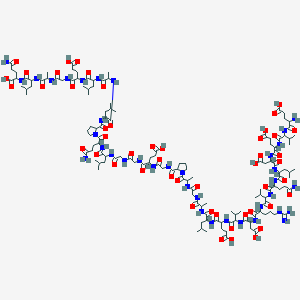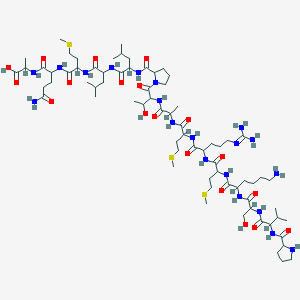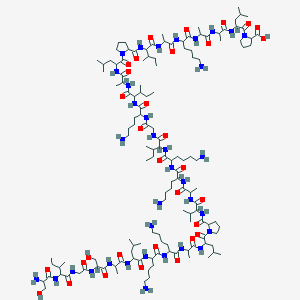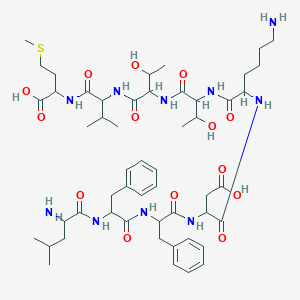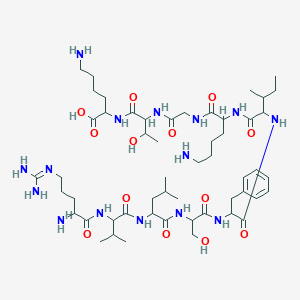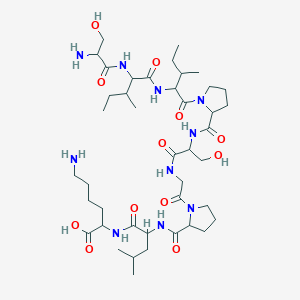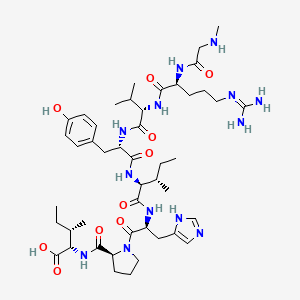
(Sar1,Ile8)-Angiotensin II
Overview
Description
(Sar1,Ile8)-Angiotensin II, also known as Sar1-Ang II, is a peptide hormone that plays an important role in the regulation of blood pressure and fluid balance. It is a potent vasoconstrictor and is involved in the regulation of cardiac output, electrolyte balance, and renal function. Sar1-Ang II is a synthetic version of the naturally occurring hormone Angiotensin II, which is produced in the body by the action of the enzyme renin. Sar1-Ang II is a stable and potent form of Angiotensin II, and has been used for a variety of scientific and medical applications.
Scientific Research Applications
Transport Characteristics
- (Sar1,Ile8)-Angiotensin II and Blood-Brain Barrier: this compound does not readily transport between the vascular space and the cerebroventricular space in rats. This suggests that angiotensins access different receptor populations in the blood and cerebrospinal fluid (Harding et al., 1988).
Receptor Localization and Binding
- Brain Receptor Localization: Radiolabeled this compound can identify angiotensin II receptors in the brain, particularly around the anterior third ventricle. These areas are potentially crucial for central angiotensin II actions (Healy et al., 1986).
- Angiotensin II Receptor Characterization in Human Tissues: this compound binds with high affinity to angiotensin II receptors in human aortic smooth muscle cells, suggesting a role in blood pressure regulation and possibly in smooth muscle cell growth (Yazawa et al., 1993).
Pharmacological Potency and Mechanism
- Pharmacological Properties: this compound is a potent and long-lasting competitive antagonist against angiotensin II. Its modification in positions 1 and 8 is significant for its in vivo antagonistic potency (T�rker et al., 1972).
Cardiovascular Implications
- Cardiac Hypertrophy and Catecholamine Levels: Administration of this compound to normotensive rats can lead to cardiac hypertrophy and increased catecholamine concentration in the ventricles. This suggests its influence on cardiac remodeling (Sen et al., 1979).
Molecular and Cellular Insights
- Conformational Analysis: A study on the conformation and activity of this compound provided insights into relationships between the structure and biological activity of angiotensin II and its analogs (Fermandjian et al., 1981).
- Cell Growth Stimulation in Chick Heart Cells: Angiotensin II and its antagonist this compound stimulate protein synthesis and cell growth in embryonic chick myocytes, indicating a direct role in cardiac hypertrophy (Baker & Aceto, 1990).
Signal Transduction Pathways
- β-Arrestin Pathway Activation: (Sar1,Ile4,Ile8)Angiotensin II, a variant of this compound, activates the β-arrestin pathway in AT1A receptors without stimulating G-proteins, suggesting a complex signal transduction mechanism (Kendall et al., 2011).
Clinical Implications and Experimentation
- Effects in Hypertension Models: In experimental models of hypertension, this compound demonstrates its ability to modulate blood pressure, highlighting its potential therapeutic implications (Bumpus et al., 1973).
Mechanism of Action
Target of Action
(Sar1,Ile8)-Angiotensin II, also known as [Sar1, Ile8]-Angiotensin II, is a synthetic peptide that acts as an antagonist for the angiotensin II type 1 receptor (AT1R) . The AT1R is a G protein-coupled receptor that plays a crucial role in regulating blood pressure and fluid balance.
Mode of Action
This compound interacts with AT1R, blocking the binding of the natural ligand, angiotensin II . This prevents the activation of the receptor and inhibits the downstream signaling pathways that are normally triggered by angiotensin II.
Biochemical Pathways
The primary pathway affected by this compound is the renin-angiotensin system (RAS). By blocking AT1R, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure and reduced fluid volume .
Result of Action
The primary result of this compound action is the inhibition of the physiological effects of angiotensin II. This includes reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood pressure and reduced fluid volume .
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-VRZYMZKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




